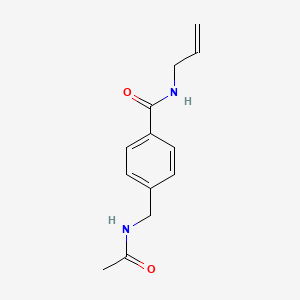
4-(acetamidomethyl)-N-prop-2-enylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetamidomethyl)-N-prop-2-enylbenzamide, also known as APMA, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the class of benzamide derivatives and has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(acetamidomethyl)-N-prop-2-enylbenzamide is not fully understood, but it is believed to act as a nucleophile that reacts with the active site of enzymes and proteins. This reaction can result in the activation or inactivation of the enzyme or protein, depending on the specific target. This compound has also been found to induce conformational changes in proteins, which can affect their activity and function.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce the activation of latent metalloproteinases, which are involved in tissue remodeling and repair. This compound has also been found to induce the activation of proteases, which are involved in the breakdown of proteins. In addition, this compound has been found to induce conformational changes in proteins, which can affect their activity and function.
実験室実験の利点と制限
One of the main advantages of using 4-(acetamidomethyl)-N-prop-2-enylbenzamide in lab experiments is its high purity and stability. This makes it a reliable tool for studying the activity of enzymes and proteins. Another advantage of using this compound is its relatively low cost, which makes it accessible to researchers with limited budgets. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Another limitation is that it can be difficult to determine the optimal concentration of this compound to use in a particular experiment, which can lead to inconsistent results.
将来の方向性
There are several future directions for research on 4-(acetamidomethyl)-N-prop-2-enylbenzamide. One area of research is to further investigate its mechanism of action, particularly with regard to how it induces conformational changes in proteins. Another area of research is to explore its potential as a therapeutic agent for the treatment of diseases that involve the dysregulation of proteases or metalloproteinases. Additionally, there is potential for the development of new this compound derivatives that have improved specificity and activity for specific targets.
合成法
The synthesis of 4-(acetamidomethyl)-N-prop-2-enylbenzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-chlorobenzyl chloride, which is then reacted with N-prop-2-enylamine to produce 4-(prop-2-enylamino)benzyl chloride. This intermediate product is then reacted with sodium acetate and acetic anhydride to produce this compound. The purity of the final product is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
4-(acetamidomethyl)-N-prop-2-enylbenzamide has been used extensively in scientific research as a tool to study the activity of enzymes and proteins. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. This compound is also used as an activator for latent metalloproteinases, which are enzymes that are involved in tissue remodeling and repair. In addition, this compound has been found to be a useful tool in the study of protein-protein interactions and protein folding.
特性
IUPAC Name |
4-(acetamidomethyl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-8-14-13(17)12-6-4-11(5-7-12)9-15-10(2)16/h3-7H,1,8-9H2,2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJRWOQNDDXCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)

![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)

![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)

![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)


![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-ethyl-2-propylquinoline-4-carboxylate](/img/structure/B7465293.png)
![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone](/img/structure/B7465296.png)